molecular formula C6H10NaO3 B12063662 alpha-Ketoisocaproic-d3 Acid Sodium Salt

alpha-Ketoisocaproic-d3 Acid Sodium Salt

Cat. No.: B12063662
M. Wt: 156.15 g/mol
InChI Key: NVPLKQSQRQOWCP-DUNINJLOSA-N
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Description

Alpha-Ketoisocaproic-d3 Acid Sodium Salt: is a deuterated form of alpha-Ketoisocaproic acid, which is a keto acid and a metabolite of leucine metabolism. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of alpha-Ketoisocaproic-d3 Acid Sodium Salt typically involves the deuteration of alpha-Ketoisocaproic acid.

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using deuterated reagents and advanced purification techniques to ensure high purity and isotopic enrichment. The process is carried out under stringent conditions to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions: : Alpha-Ketoisocaproic-d3 Acid Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in metabolic studies and other applications .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Mechanism: : Alpha-Ketoisocaproic-d3 Acid Sodium Salt exerts its effects by participating in metabolic pathways involving leucine. It acts as a substrate for enzymes involved in leucine catabolism, leading to the production of various metabolites .

Molecular Targets and Pathways: : The primary molecular targets of this compound are enzymes such as branched-chain alpha-keto acid dehydrogenase complex. The pathways involved include the leucine degradation pathway, which is crucial for energy production and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include alpha-Ketoisocaproic acid, alpha-Ketoisovaleric acid, and alpha-Ketoisoleucine.

Uniqueness: : The uniqueness of alpha-Ketoisocaproic-d3 Acid Sodium Salt lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool for researchers studying complex metabolic processes.

Biological Activity

Alpha-Ketoisocaproic-d3 Acid Sodium Salt (KIC-d3) is a stable isotopic variant of alpha-ketoisocaproic acid, a key metabolite in the catabolism of branched-chain amino acids, particularly leucine. This compound has garnered attention in metabolic research due to its role in various biochemical pathways and its potential therapeutic applications. This article explores the biological activity of KIC-d3, focusing on its metabolic functions, physiological effects, and implications for health.

  • Chemical Name : Alpha-Ketoisocaproic Acid (sodium salt)
  • CAS Registry Number : 4502-00-5
  • Molecular Formula : C₆H₉O₃Na
  • Molecular Weight : 152.1 g/mol
  • Purity : ≥95%
  • Solubility : Soluble in ethanol and aqueous buffers (up to 10 mg/ml in PBS at pH 7.2) .

Metabolic Role

KIC-d3 is primarily involved in the metabolism of leucine, a branched-chain amino acid essential for protein synthesis and energy production. It serves as a substrate for various enzymatic reactions, facilitating the conversion of leucine into usable energy forms. The compound's role in metabolism can be summarized as follows:

  • Leucine Metabolism : KIC-d3 is produced during the transamination of leucine and is crucial for maintaining amino acid homeostasis.
  • Energy Production : It participates in the Krebs cycle, contributing to ATP generation through oxidative phosphorylation.
  • Regulation of Protein Synthesis : KIC-d3 influences mTOR signaling pathways, which are vital for protein synthesis and cell growth .

Biological Activity and Effects

KIC-d3 exhibits several biological activities that impact metabolic health:

1. Reactive Oxygen Species (ROS) Production

Research indicates that KIC-d3 can increase the production of reactive oxygen species (ROS) in neuronal tissues, particularly affecting mitochondrial function. Administration of KIC-d3 at specific doses has been shown to decrease the activity of mitochondrial complexes I and II-III, leading to altered energy metabolism in the brain .

2. Diabetic Conditions

In studies involving diabetic mouse models, KIC levels were found to be significantly lower in db/db diabetic mice compared to non-diabetic counterparts. This suggests a potential role for KIC-d3 in glucose metabolism and insulin sensitivity .

3. Maple Syrup Urine Disease (MSUD)

KIC-d3 accumulation is notably observed in patients with MSUD, a metabolic disorder characterized by a deficiency in branched-chain alpha-keto acid dehydrogenase complex. Elevated levels lead to severe neurological dysfunction and ketoacidosis, highlighting the importance of KIC-d3 monitoring in metabolic disorders .

Case Studies

Several studies have explored the implications of KIC-d3 on health:

  • Farias et al. (2021) conducted an in vivo study demonstrating that KIC administration alters metabolic profiles in rats, suggesting its potential as a therapeutic agent for metabolic disorders .
  • Kim et al. (2018) examined urinary metabolites in diabetic mice and found that reduced levels of KIC correlated with disease progression, indicating its role as a biomarker for diabetes management .

Data Table: Biological Effects of KIC-d3

Biological ActivityEffect/OutcomeReference
ROS ProductionIncreased ROS leading to mitochondrial dysfunctionFarias et al., 2021
Diabetes ManagementLower urinary KIC levels correlate with diabetes severityKim et al., 2018
Neurological ImpactAccumulation linked to MSUD symptomsSchiff et al., 2016

Properties

Molecular Formula

C6H10NaO3

Molecular Weight

156.15 g/mol

InChI

InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/i1D3;/t4-;/m0./s1

InChI Key

NVPLKQSQRQOWCP-DUNINJLOSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C)CC(=O)C(=O)O.[Na]

Canonical SMILES

CC(C)CC(=O)C(=O)O.[Na]

Origin of Product

United States

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